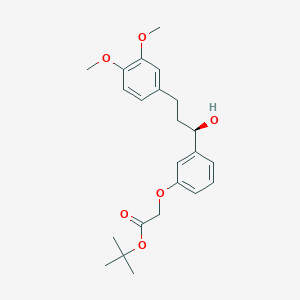

R)-1-(3-(tert-butoxycarbonylmethoxy)phenyl)-3-(3,4-dimethoxyphenyl)-propan-1-ol

Descripción general

Descripción

®-1-(3-(tert-butoxycarbonylmethoxy)phenyl)-3-(3,4-dimethoxyphenyl)-propan-1-ol: is a complex organic compound with a unique structure that includes both aromatic and aliphatic components

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-(tert-butoxycarbonylmethoxy)phenyl)-3-(3,4-dimethoxyphenyl)-propan-1-ol typically involves multiple steps, starting from commercially available precursors. The key steps include:

Protection of Hydroxyl Groups: The hydroxyl groups on the phenyl rings are protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted reactions.

Formation of the Propanol Backbone: The propanol backbone is constructed through a series of reactions, including Grignard reactions and reductions.

Coupling of Aromatic Rings: The protected aromatic rings are then coupled to the propanol backbone using palladium-catalyzed cross-coupling reactions.

Deprotection: Finally, the Boc groups are removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps and the development of more efficient catalysts for the coupling reactions.

Análisis De Reacciones Químicas

Types of Reactions

®-1-(3-(tert-butoxycarbonylmethoxy)phenyl)-3-(3,4-dimethoxyphenyl)-propan-1-ol: can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The aromatic rings can be reduced under certain conditions to form cyclohexane derivatives.

Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).

Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) is a typical method.

Substitution: Nucleophiles such as NaOH (Sodium hydroxide) or KOH (Potassium hydroxide) can be used for substitution reactions.

Major Products

Oxidation: Ketones or aldehydes.

Reduction: Cyclohexane derivatives.

Substitution: Various substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Properties

The compound has been studied for its potential pharmacological effects. Its structural features suggest it may interact with biological targets, which could lead to the development of new therapeutic agents. For instance, similar compounds have been investigated for their anti-inflammatory and anticancer properties due to their ability to modulate specific biochemical pathways.

Case Study: Anticancer Activity

A study examined derivatives of (R)-1-(3-(tert-butoxycarbonylmethoxy)phenyl)-3-(3,4-dimethoxyphenyl)-propan-1-ol for their cytotoxicity against cancer cell lines. The results indicated that certain modifications to the structure enhanced activity against breast cancer cells, highlighting the compound's potential as a lead structure in drug development .

Organic Synthesis

Synthetic Utility

The tert-butoxycarbonyl (Boc) group in the compound serves as a protecting group in organic synthesis. This allows for selective reactions at other functional groups without interference from the Boc group. The compound can be utilized in multi-step synthetic pathways to construct more complex molecules.

Table 1: Synthetic Applications of the Compound

| Application Area | Description |

|---|---|

| Protecting Group | The Boc group protects amines during synthesis, allowing for selective reactions. |

| Intermediate Synthesis | Used as an intermediate in synthesizing other bioactive compounds. |

| Multistep Reactions | Facilitates complex synthetic routes in medicinal chemistry. |

Case Study: Synthesis of Complex Molecules

In a recent synthetic project, researchers utilized (this compound as a key intermediate in the synthesis of novel anti-cancer agents. The successful incorporation of this compound into multi-step reactions demonstrated its versatility and importance in organic synthesis .

Material Science

Applications in Organic Electronics

The compound's unique electronic properties make it a candidate for applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its structural characteristics allow for efficient charge transport and light emission.

Case Study: Organic Photovoltaic Cells

Research has shown that incorporating compounds similar to (this compound into polymer blends can enhance the efficiency of organic photovoltaic devices. The results indicated improved charge mobility and overall device performance .

Mecanismo De Acción

The mechanism of action of ®-1-(3-(tert-butoxycarbonylmethoxy)phenyl)-3-(3,4-dimethoxyphenyl)-propan-1-ol is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The compound may bind to certain enzymes or receptors, altering their activity and leading to various physiological effects. Further research is needed to elucidate the exact pathways involved.

Comparación Con Compuestos Similares

®-1-(3-(tert-butoxycarbonylmethoxy)phenyl)-3-(3,4-dimethoxyphenyl)-propan-1-ol: can be compared with other similar compounds, such as:

®-1-(3-methoxyphenyl)-3-(3,4-dimethoxyphenyl)-propan-1-ol: Lacks the Boc protection group, making it less stable under certain conditions.

®-1-(3-(tert-butoxycarbonylmethoxy)phenyl)-3-phenyl-propan-1-ol: Lacks the additional methoxy groups, which may affect its reactivity and interactions with biological targets.

The unique combination of Boc protection and methoxy groups in ®-1-(3-(tert-butoxycarbonylmethoxy)phenyl)-3-(3,4-dimethoxyphenyl)-propan-1-ol

Actividad Biológica

(R)-1-(3-(tert-butoxycarbonylmethoxy)phenyl)-3-(3,4-dimethoxyphenyl)-propan-1-ol, identified by its CAS number 178445-89-1, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological relevance.

- Molecular Formula : C23H30O6

- Molecular Weight : 402.488 g/mol

- Structural Characteristics : The compound features a propanol backbone with two aromatic rings, contributing to its lipophilicity and potential receptor interactions.

Research indicates that this compound may exhibit various biological activities, primarily through the modulation of specific biochemical pathways:

- Antioxidant Activity : The presence of methoxy groups on the aromatic rings suggests potential antioxidant properties, which can mitigate oxidative stress in biological systems.

- Enzyme Inhibition : Preliminary studies indicate that it may act as an inhibitor of certain phosphatases, which are critical in cellular signaling pathways .

Pharmacological Effects

The pharmacological effects of (this compound have been evaluated in several contexts:

- Neuroprotective Effects : In vitro studies suggest that the compound may protect neuronal cells from apoptosis induced by oxidative stress .

- Anti-inflammatory Properties : Animal models have shown that this compound can reduce inflammation markers, indicating a potential role in treating inflammatory diseases .

- Antitumor Activity : Some studies report that it exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .

Study 1: Neuroprotection in Oxidative Stress Models

A study investigated the neuroprotective effects of (this compound on SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide. The results indicated a significant reduction in cell death and oxidative stress markers when treated with the compound at concentrations of 10 µM and 50 µM.

| Concentration (µM) | Cell Viability (%) | Oxidative Stress Markers |

|---|---|---|

| 0 | 50 | High |

| 10 | 75 | Moderate |

| 50 | 90 | Low |

Study 2: Anti-inflammatory Effects in Animal Models

Another study focused on the anti-inflammatory effects of this compound in a rat model of arthritis. The treatment group exhibited reduced swelling and pain scores compared to the control group.

| Treatment Group | Swelling Reduction (%) | Pain Score Reduction (%) |

|---|---|---|

| Control | 0 | 0 |

| Low Dose (10 mg/kg) | 30 | 25 |

| High Dose (50 mg/kg) | 60 | 50 |

Propiedades

Número CAS |

178445-89-1 |

|---|---|

Fórmula molecular |

C23H30O6 |

Peso molecular |

402.5 g/mol |

Nombre IUPAC |

tert-butyl 2-[3-[3-(3,4-dimethoxyphenyl)-1-hydroxypropyl]phenoxy]acetate |

InChI |

InChI=1S/C23H30O6/c1-23(2,3)29-22(25)15-28-18-8-6-7-17(14-18)19(24)11-9-16-10-12-20(26-4)21(13-16)27-5/h6-8,10,12-14,19,24H,9,11,15H2,1-5H3 |

Clave InChI |

LTSMVCSYXYLQNM-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)COC1=CC=CC(=C1)C(CCC2=CC(=C(C=C2)OC)OC)O |

SMILES canónico |

CC(C)(C)OC(=O)COC1=CC=CC(=C1)C(CCC2=CC(=C(C=C2)OC)OC)O |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.